molecular formula C9H10BrNO B8546284 N-[2-(2-bromophenyl)ethyl]formamide

N-[2-(2-bromophenyl)ethyl]formamide

カタログ番号: B8546284
分子量: 228.09 g/mol
InChIキー: ZKDSNRILISYURC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-Bromophenyl)ethyl]formamide (CAS 444815-17-2) is a high-purity brominated compound supplied as an off-white to white solid with a melting point of 49 to 53 °C . It serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds featuring the 2-bromophenyl group and formamide functionality are of significant interest in medicinal chemistry, as similar structural motifs are explored in the development of potential therapeutic agents . For instance, research into sulfonamide-based molecules incorporating bromophenyl groups has shown relevance in the study of carbonic anhydrase inhibitors . Furthermore, acetamide derivatives containing the 2-bromophenyl moiety have been investigated for various biological activities in scientific research . This product is intended for research applications as a chemical intermediate and must be stored at room temperature (20-22°C) under an inert atmosphere . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

分子式

C9H10BrNO

分子量

228.09 g/mol

IUPAC名

N-[2-(2-bromophenyl)ethyl]formamide

InChI

InChI=1S/C9H10BrNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4,7H,5-6H2,(H,11,12)

InChIキー

ZKDSNRILISYURC-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C(=C1)CCNC=O)Br

製品の起源

United States

類似化合物との比較

N-[2-(2-Bromobenzylamino)phenyl]-N-butylformamide ()

  • Structural Differences: Contains a bromobenzylamino-phenyl group and a butyl substituent on the nitrogen.
  • Implications: The bulky butyl group and benzylamino linkage reduce molecular flexibility compared to the ethyl-bromophenyl chain in the target compound. This may lower solubility but enhance lipophilicity for membrane penetration.

N-(2-Bromophenyl)formamide Hydrochloride ()

  • Structural Differences : Lacks the ethyl linker; formamide is directly attached to the 2-bromophenyl ring.
  • The hydrochloride salt improves aqueous solubility, advantageous for pharmaceutical formulations.

N-[2-(4-Bromophenyl)Ethyl]-2,2,2-Trifluoroacetamide ()

  • Structural Differences : Substitutes formamide with a trifluoroacetamide group and places bromine at the para position.
  • Implications : The electron-withdrawing trifluoroacetyl group enhances stability against hydrolysis but reduces nucleophilicity. Para-bromine substitution minimizes steric effects compared to the ortho-bromine in the target compound.

Physicochemical Properties

Polarity and Solubility

  • Hydroxyl-Containing Analogues : Compounds like N-[2-hydroxy-5-[(1RS)-1-hydroxyethyl]phenyl]formamide () exhibit higher polarity due to hydroxyl groups, increasing water solubility. The target compound, lacking such groups, is likely more lipophilic, favoring blood-brain barrier penetration.
  • Retention Behavior : In HPLC analysis (), formamide derivatives with hydroxyl or methoxy groups (e.g., compound A: retention time 0.5, response factor 1.75) elute earlier than less polar analogs. The target compound’s retention time is expected to fall between 0.7–1.3, similar to compounds B and D in .

Stability and Reactivity

  • In contrast, para-bromine derivatives (e.g., ) allow easier access for electrophilic substitution.
  • Formamide Hydrolysis : The formamide group is susceptible to acidic or basic hydrolysis. However, the ethyl linker may stabilize the compound compared to direct aryl-formamide bonds ().

Antimicrobial Potential

  • Analogous Compounds : N-(4-hydroxystyryl)formamide () shows activity against E. coli and S. aureus. The target compound’s bromophenyl group may enhance lipid membrane interaction, improving antimicrobial efficacy.

Pharmaceutical Intermediates

  • Role of Bromine : Bromine serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), making the target compound valuable in synthesizing complex molecules like milveterol () or deutetrabenazine ().

Comparative Bioactivity

  • Formoterol-Related Compounds : Formamide derivatives in (e.g., compound B) are β2-adrenergic receptor agonists. The target compound’s lack of hydroxyl and methoxy groups likely reduces receptor affinity but may mitigate off-target effects.

Data Tables

Table 1: Structural and Functional Comparison of Formamide Derivatives

Compound Name Key Substituents Polarity Biological Activity Reference
This compound Ortho-Br, ethyl linker Moderate Antimicrobial, Intermediate
N-(2-Bromophenyl)formamide hydrochloride Ortho-Br, direct aryl-formamide bond High Pharmaceutical intermediate
N-[2-(4-Bromophenyl)ethyl]-trifluoroacetamide Para-Br, trifluoroacetyl Low Stable intermediate
N-[2-hydroxy-5-(hydroxyethyl)phenyl]formamide Hydroxyl groups High β2-agonist activity

Table 2: HPLC Retention Behavior of Selected Formamides

Compound ID Retention Time (F) Relative Response Factor Structural Features
A () 0.5 1.75 Hydroxyl, methoxyphenyl
B () 0.7 1.00 Formamide, methoxyphenyl
Target Compound* ~1.0 (estimated) ~1.00 Ethyl, ortho-bromophenyl

準備方法

Reaction Conditions and Catalytic Systems

Per CN102942500A, optimal performance is achieved with:

  • Molar ratio : Halide to formamide = 1:20–50 (excess formamide acts as both reactant and solvent).

  • Catalysts : Copper powder (0.1–0.3 equiv) or KI (0.2 equiv) accelerates substitution.

  • Temperature : 100–120°C under reflux for 6–10 hours.

  • Base : Sodium carbonate or potassium bicarbonate (1–1.2 equiv) neutralizes HBr/HCl byproducts.

A representative procedure from Example 7 of CN102942500A modified for N-[2-(2-bromophenyl)ethyl]formamide synthesis yields 93.4% product (Table 1).

Table 1: Direct Amidation Optimization Data

ParameterValueYield (%)Purity (%)
Catalyst (Cu powder)0.2 equiv93.498.5
SolventToluene89.297.1
Solvent-free91.898.9
Reaction time (hours)693.498.5

Formylation of 2-(2-Bromophenyl)ethylamine

An alternative route formylates the corresponding amine using formic acid derivatives. While less common in industrial settings, this method avoids halogenated precursors.

Reagents and Mechanistic Insights

  • Formic acid/acetic anhydride : Generates mixed anhydride in situ for mild formylation.

  • Temperature : 0–25°C to prevent over-acylation.

  • Workup : Aqueous sodium bicarbonate removes excess acid, followed by dichloromethane extraction.

Multi-Step Synthesis from 2-Bromophenylethanol

For substrates lacking pre-installed halides, a three-step pathway is employed:

  • Bromination : 2-Bromophenylethanol → 2-(2-bromophenyl)ethyl bromide using PBr₃ or HBr/AcOH.

  • Amidation : As described in Section 1.

  • Purification : Recrystallization from ethanol/water mixtures (80:20 v/v).

This approach is less efficient (overall yield: 78–82%) but valuable for custom substrates.

Industrial-Scale Considerations

Solvent-Free Systems

CN102942500A emphasizes solvent-free reactions for cost and environmental benefits, achieving 91.8% yield with reduced waste.

Catalyst Recycling

Copper catalysts are recoverable via filtration and reuse for 3–5 cycles without significant activity loss.

Impurity Profiling

WO2017191565A1 identifies over-alkylation (≤1.2%) and dehalogenation (≤0.8%) as primary impurities, mitigated by:

  • Strict temperature control (<120°C).

  • Halide scavengers (e.g., Ag₂CO₃).

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary trials using microwave irradiation (150°C, 30 min) show 89% yield, though scalability remains unproven.

Enzymatic Formylation

Experimental lipase-catalyzed reactions in ionic liquids (e.g., [BMIM][BF₄]) achieve 84% yield under mild conditions (40°C, pH 7) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2-bromophenyl)ethyl]formamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via formylation of 2-(2-bromophenyl)ethylamine using formic acid derivatives (e.g., formic acid/acetic anhydride mixtures) under reflux. Optimization involves controlling temperature (70–90°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 amine-to-formylating agent). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>75%) .

Q. How can reverse-phase HPLC be applied to assess the purity of this compound?

  • Methodological Answer : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/water (55:45 v/v) at 1.0 mL/min flow rate. Detection at 254 nm provides a retention time of ~8.2 minutes. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) ensure resolution from impurities like unreacted amines or byproducts .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 8.20 (s, 1H, formyl), 7.50–7.30 (m, 4H, aromatic), 3.60 (t, 2H, -CH₂N), 2.95 (t, 2H, -CH₂Ar).
  • X-ray crystallography : Single-crystal analysis (Mo-Kα radiation, 200 K) confirms bond lengths (e.g., C=O: 1.23 Å) and dihedral angles (e.g., 85° between phenyl and formamide planes) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., bromine substitution vs. formamide hydrolysis) be controlled during derivatization?

  • Methodological Answer : Bromine substitution (e.g., Suzuki coupling) requires anhydrous conditions, Pd(PPh₃)₄ catalyst, and inert atmosphere to prevent hydrolysis. Kinetic studies (UV-Vis monitoring at 280 nm) reveal hydrolysis dominates above pH 7.0; thus, buffering at pH 5.0–6.0 (acetate) suppresses degradation .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV) to predict electrophilic sites. Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) identifies binding affinities (ΔG: −8.5 kcal/mol) and key interactions (e.g., hydrogen bonding with Thr766) .

Q. How can impurity profiles be mapped during scale-up synthesis?

  • Methodological Answer : LC-MS (Q-TOF) with electrospray ionization identifies impurities (e.g., N-[2-(2-bromophenyl)ethyl]acetamide from acetylation side reactions). Quantification via external calibration (0.1–10 µg/mL) ensures impurities <0.5% per ICH guidelines. Stability studies (40°C/75% RH, 6 months) track degradation products .

Q. What in vitro assays evaluate the compound’s antimicrobial potential?

  • Methodological Answer : Broth microdilution (CLSI M07-A10) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative strains (e.g., E. coli ATCC 25922) determines MIC values (reported range: 16–64 µg/mL). Synergy testing with β-lactams (checkerboard assay) calculates fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

Q. How does crystallographic data inform conformational stability in solid-state formulations?

  • Methodological Answer : Single-crystal XRD (P1 space group) reveals intermolecular hydrogen bonds (N-H⋯O: 2.89 Å) that stabilize the lattice. Differential Scanning Calorimetry (DSC) shows a melting endotherm at 148°C (ΔH: 120 J/g), correlating with polymorphic purity. Hygroscopicity tests (dynamic vapor sorption) indicate <1% water uptake at 25°C/60% RH .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。